molecular formula C17H18ClNO3S2 B2643637 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE CAS No. 397283-62-4

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Cat. No.: B2643637
CAS No.: 397283-62-4
M. Wt: 383.91
InChI Key: JHPNTWPWRGRABV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine is a synthetic thiazolidine derivative of significant interest in medicinal chemistry and drug discovery research. The thiazolidine core is a privileged scaffold in pharmaceutical development, known for its diverse biological activities . This compound features a 3-chlorophenyl group at the 2-position and a 4-ethoxybenzenesulfonyl moiety at the 3-position, structural modifications that are strategically designed to explore structure-activity relationships and enhance pharmacological properties. Thiazolidine derivatives demonstrate a broad spectrum of researched biological activities, with particular prominence in anticancer research . These compounds have shown potential as inhibitors of cancer cell proliferation and may act through multiple mechanisms, including interaction with cellular targets like tubulin and various enzymes . The sulfonamide group present in this specific derivative is a common pharmacophore in many bioactive compounds and enzyme inhibitors, further expanding its research utility . Beyond oncology applications, thiazolidine-based compounds are also investigated for antimicrobial, anti-inflammatory, antiviral, and antitubercular properties, making them versatile tools for exploring new therapeutic approaches . This chemical is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified scientists and researchers for in vitro studies only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety protocols and consult relevant scientific literature for specific application methodologies.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-2-22-15-6-8-16(9-7-15)24(20,21)19-10-11-23-17(19)13-4-3-5-14(18)12-13/h3-9,12,17H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNTWPWRGRABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic conditions. For example, the reaction between 3-chloroaniline and carbon disulfide in the presence of hydrochloric acid can yield the thiazolidine ring.

    Introduction of 4-Ethoxybenzenesulfonyl Group: The 4-ethoxybenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the thiazolidine intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide derivatives () These compounds share the 3-chlorophenyl group but lack the sulfonyl and ethoxybenzene moieties. Instead, they incorporate hydrazinyl and arylidene groups, which enhance π-π stacking and hydrogen-bonding interactions .

Moguisteine () Contains a thiazolidine core but substitutes the 3-chlorophenyl group with a 2-methoxyphenoxy moiety and adds a malonic acid ester.

CL316243 ()

  • A benzodioxole-thiazolidine hybrid with a 3-chlorophenyl group.
  • Biological Activity : CL316243 acts as a β3-adrenergic receptor agonist, suggesting that the 3-chlorophenyl group in the target compound could similarly influence receptor selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) LogP
Target Compound ~397.9 3-Chlorophenyl, 4-ethoxybenzenesulfonyl Low in water, high in DMSO ~3.5
2-Arylidene-N-(3-chlorophenyl) derivatives ~300–350 Hydrazinyl, arylidene Moderate in ethanol ~2.8–3.2
Moguisteine ~352.4 2-Methoxyphenoxy, malonic acid ester High in polar solvents ~1.9
CL316243 ~536.8 Benzodioxole, 3-chlorophenyl Low in water ~4.1

Note: Data inferred from structural analogs and computational models (Chem3D Pro 12.0.2 in ; GPCR ligand databases in ).

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 4-ethoxybenzenesulfonyl group requires precise sulfonation conditions, akin to L742791’s synthesis (), whereas its 3-chlorophenyl moiety aligns with straightforward aryl substitution methods ().
  • Structure-Activity Relationships (SAR) :
    • The 3-chlorophenyl group is critical for hydrophobic interactions in receptor binding (e.g., CL316243’s β3-adrenergic activity) .
    • The 4-ethoxybenzenesulfonyl group may reduce CYP450-mediated metabolism, as observed in sulfonamide-based therapeutics .
  • Gaps in Data : Direct biological assays for the target compound are absent in the provided evidence, necessitating further studies to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

2-(3-Chlorophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class. This compound is characterized by its unique structural features, including a 3-chlorophenyl group and a 4-ethoxybenzenesulfonyl group attached to the thiazolidine ring. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds within the thiazolidine class, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, which is crucial given the rising issue of antibiotic resistance. For instance, thiazolidin-4-one derivatives have demonstrated effectiveness against biofilm formation by pathogens such as Pseudomonas aeruginosa, with some compounds showing over 50% inhibition at concentrations equal to their minimum inhibitory concentration (MIC) .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazolidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain thiazolidin-4-one derivatives have shown promising results in inhibiting cancer cell lines, suggesting that this compound may share similar properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group may inhibit enzymes critical for microbial growth or cancer cell metabolism. Additionally, the presence of the chlorophenyl and ethoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of bacteria; effective against biofilms
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionTargets specific enzymes involved in microbial growth

Case Study: Antimicrobial Efficacy Against Pseudomonas aeruginosa

In a recent study, various thiazolidin-4-one derivatives were tested for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated that compounds with specific substituents demonstrated significant antibiofilm activity, with some achieving over 60% reduction in biofilm mass at low concentrations (around 125 µM). This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR): Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies: Investigating the specific molecular pathways affected by this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-chlorophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazolidine ring formation : Condensation of 3-chlorobenzaldehyde derivatives with sulfonamide-containing precursors (e.g., 4-ethoxybenzenesulfonamide) via nucleophilic addition-cyclization.

Functionalization : Sulfonylation at the 3-position of the thiazolidine ring using 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Characterization :

  • NMR : Confirm regiochemistry via 1^1H and 13^{13}C NMR (e.g., sulfonyl group protons at δ 7.5–8.0 ppm, thiazolidine ring protons at δ 3.0–4.5 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., SHELX software for structure refinement) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .

Refinement : SHELXL for iterative least-squares refinement, with R-factors < 0.05 for high-quality datasets.
Key parameters :

  • Unit cell dimensions : Validate against known thiazolidine derivatives (e.g., similar compounds in Acta Crystallographica Section E ).
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O or π-π stacking) for stability insights.

Q. What spectroscopic techniques are critical for confirming the sulfonyl and thiazolidine moieties?

Methodological Answer:

  • FT-IR : Sulfonyl S=O stretching vibrations at 1150–1350 cm1^{-1}; thiazolidine C–S–C absorption at 600–700 cm1^{-1}.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of sulfonyl group as SO2_2).
  • 1^{1}H-1^{1}H COSY : Map scalar couplings between thiazolidine ring protons (e.g., H-2 and H-4 coupling).

Q. What solvent systems are optimal for solubility and reactivity studies of this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF for dissolution (ideal for biological assays).
  • Reactivity studies : Ethanol or THF for nucleophilic substitutions; toluene for thermal stability tests.
    Note : Solubility can be enhanced via sonication (30 min, 40°C) or co-solvents (e.g., 10% PEG-400 in water) .

Q. How are purity and stability assessed during storage?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1% area).
  • Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic NMR/HPLC checks.
  • Storage : –20°C in amber vials under argon to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Assay standardization : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) .
  • Dose-response curves : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI staining) and ROS generation assays .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against β-tubulin (anticancer) or bacterial enoyl-ACP reductase (antimicrobial).
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .

Q. How can synthetic yields be optimized while minimizing by-products?

Methodological Answer:

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using a central composite design.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for cyclization efficiency.
  • By-product analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., sulfonamide:aldehyde ratio 1:1.2) .

Q. What strategies address low bioavailability in preclinical studies?

Methodological Answer:

  • Prodrug design : Modify the ethoxy group to a phosphate ester for enhanced solubility.
  • Nanocarriers : Encapsulate in PLGA nanoparticles (70–100 nm, PDI < 0.2) for sustained release.
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption; apply P-glycoprotein inhibitors if needed .

Q. How are stereochemical inconsistencies resolved in derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental and DFT-calculated spectra for absolute configuration .
  • X-ray anomalous dispersion : Refine Flack parameters to assign R/S configurations .

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